Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside

Description

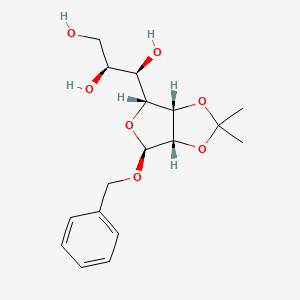

Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside is a protected carbohydrate derivative featuring a seven-carbon mannoheptose backbone.

This compound is commonly utilized as a research standard, with analytical data (NMR, HPLC, mass spectrometry) ensuring purity and structural validation . Its solubility in chloroform, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) makes it versatile for synthetic applications . The 2,3-O-isopropylidene group acts as a protective moiety, stabilizing the furanose ring and directing regioselective modifications at other hydroxyl positions .

Properties

IUPAC Name |

(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCQBMVUWJKAQL-XFHWEBQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747118 | |

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105592-29-8 | |

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Following isopropylidenation, the introduction of the benzyl group at the primary hydroxyl position is achieved via benzyl bromide (BnBr) in the presence of a strong base such as sodium hydride (NaH) . To ensure regioselectivity, the remaining hydroxyl groups must be temporarily protected. A patent by JP2015508084A describes the use of benzoyl (Bz) and methylsulfonyl (Ms) groups for this purpose . For example:

-

The 6-hydroxyl is protected with a benzoyl group using benzoyl chloride in pyridine.

-

The 5-hydroxyl is selectively activated with methylsulfonyl chloride , forming a mesylate intermediate .

This orthogonal protection strategy prevents undesired benzylation at secondary positions. After benzylation, the benzoyl and mesylate groups are removed under mild alkaline conditions (e.g., NaOMe/MeOH ), yielding the target compound with high purity .

Stereochemical Considerations and Substrate Engineering

The L-glycero-a-D-mannoheptofuranoside backbone requires precise stereochemical control. One approach involves starting from D-mannose , which is elongated via Kiliani-Fischer synthesis to form a seven-carbon chain . The resulting heptose derivative is then functionalized:

-

Epimerization at C5 : Treatment with a hydroboration-oxidation system (e.g., BH₃·THF followed by H₂O₂/NaOH) inverts the configuration at C5, establishing the L-glycero motif .

-

Cyclization to Furanose : Acid-catalyzed cyclization (e.g., HCl in acetone ) promotes furanose ring formation, favoring the α-anomer due to the anomeric effect .

Comparative Analysis of Synthetic Routes

Scalability and Industrial Applications

Large-scale production faces challenges in cost-effective protection group strategies. The use of recyclable catalysts (e.g., polymer-supported TsOH) and flow chemistry has been proposed to enhance efficiency . Additionally, green solvents like cyclopentyl methyl ether (CPME) are replacing traditional solvents (e.g., DCM) to improve sustainability .

Quality Control and Characterization

Critical analytical methods include:

Chemical Reactions Analysis

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside is utilized in the synthesis of glycosylated compounds that play crucial roles in drug development. Its structure allows for modifications that can enhance the pharmacological properties of drugs, particularly in targeting specific biological pathways .

- Antimicrobial Studies :

- Glycoprotein Synthesis :

Biochemical Applications

- Bioconjugation :

- Research in Glycobiology :

-

Antimicrobial Activity Case Study :

- A study conducted on benzyl derivatives indicated that certain modifications enhanced the antimicrobial activity against specific fungal strains. The results showed a significant reduction in fungal growth when treated with synthesized compounds derived from benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside .

- Glycoprotein Research :

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside involves its interaction with specific enzymes and proteins involved in glycosylation. It acts as an inhibitor or substrate in these biochemical pathways, affecting the glycosylation process and thereby influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and discussion highlight key structural and functional differences between the target compound and similar mannofuranoside derivatives:

Table 1: Structural and Functional Comparison of Mannofuranoside Derivatives

Structural and Functional Analysis

Protective Group Variations

- The 2,3-O-isopropylidene group in the target compound and its analogs shields reactive hydroxyls, enabling selective functionalization. For example, O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside incorporates a butanoyl ester, enhancing hydrophobicity for material science applications .

- The 6-O-trityl group in Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside provides steric bulk, protecting the C6 position while allowing oxidation to a ketone for oxime formation. This modification is critical for glycan microarray development .

Reactive Moieties

- The aldehyde in Benzyl 2,3-O-Isopropylidene-Alpha-D-mannopentenofuranoside-6-aldehyde facilitates nucleophilic additions, enabling conjugation with amines or hydrazines for probe synthesis .

- The 5-amino substitution in Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-α-D-mannofuranoside introduces a basic nitrogen, altering electronic properties for glycosylation pathway studies .

Backbone Modifications

- While most analogs retain a hexose backbone, Benzyl 2,3-O-Isopropylidene-Alpha-D-mannopentenofuranoside-6-aldehyde features a pentose skeleton (reduced carbon count), impacting ring conformation and reactivity .

Biological Activity

Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside (CAS: 105592-29-8) is a glycoside compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 340.37 g/mol

- Purity : Minimum 95% by HPLC

- Storage Conditions : Store at -20°C for long-term storage

Anti-inflammatory and Analgesic Effects

A study on α-D-ribofuranose derivatives revealed promising anti-inflammatory and analgesic effects. Compounds derived from similar structures exhibited significant inhibition of paw edema in animal models and demonstrated central and peripheral analgesic activities. For example, one derivative showed an 82.6% reduction in paw edema at a dose of 100 mg/kg, suggesting potential therapeutic applications for pain management and inflammation control .

Study on Related Compounds

- Objective : To evaluate the analgesic and anti-inflammatory properties of synthesized α-D-ribofuranose derivatives.

- Methodology : The study involved synthesizing various derivatives through benzylation and acetylation reactions, followed by pharmacological evaluation using standard in vitro and in vivo assays.

- Findings :

The biological activity of Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside can be attributed to its ability to interact with biological membranes and modulate cellular signaling pathways. The presence of the isopropylidene group may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Summary Table of Biological Activities

Q & A

Basic: What are the critical synthetic steps and protection strategies for Benzyl 2,3-O-Isopropylidene-L-glycero-α-D-mannoheptofuranoside?

Answer:

The synthesis involves sequential protection of hydroxyl groups to direct regioselective reactions. Key steps include:

- Isopropylidene Protection: The 2,3-hydroxyls are protected using acetone under acid catalysis to form a rigid bicyclic structure, enhancing stability and directing reactivity at other positions .

- Trityl Group Introduction: The 6-hydroxyl is shielded with a trityl group (triphenylmethyl), which provides steric bulk to prevent undesired side reactions during subsequent oxidations or glycosylations .

- Oxime Formation: A 5-keto intermediate is generated via oxidation, followed by reaction with hydroxylamine to form the 5-oxime derivative, enabling further functionalization .

Methodological Note: Dichloromethane and methanol are common solvents, with catalytic amounts of pyridine or DMAP often used to enhance reaction efficiency .

Advanced: How can glycosylation reaction yields be optimized using this compound?

Answer:

Yield optimization requires precise control of:

- Temperature: Low temperatures (0–5°C) minimize side reactions during tritylation, while glycosylation steps may require warming (25–40°C) to activate leaving groups .

- Catalyst Selection: Lewis acids like BF₃·Et₂O or TMSOTf can enhance glycosyl donor activation, but compatibility with the trityl and isopropylidene groups must be verified .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of acceptors, while non-polar solvents stabilize intermediates .

Data-Driven Tip: Kinetic studies under varying conditions (e.g., ¹H NMR monitoring) can identify rate-limiting steps and ideal reagent stoichiometries .

Basic: What are the primary applications of this compound in glycobiology?

Answer:

- Glycan Microarray Development: The compound serves as a scaffold for displaying structurally defined glycans, enabling high-throughput screening of carbohydrate-protein interactions .

- Glycosyltransferase Assays: Its strategically protected hydroxyls allow site-specific enzymatic modifications, facilitating mechanistic studies of glycosylation enzymes .

- Nucleotide Sugar Analog Synthesis: The 5-oxime group can be functionalized to mimic natural nucleotide sugars, aiding in probing biosynthetic pathways .

Advanced: How can contradictions in NMR data for structural confirmation be resolved?

Answer:

Contradictions often arise from dynamic puckering of the furanose ring or overlapping signals. Resolution strategies include:

- 2D NMR Techniques: HSQC and HMBC experiments clarify connectivity, while NOESY identifies spatial proximities (e.g., distinguishing axial vs. equatorial substituents) .

- Computational Modeling: Density Functional Theory (DFT) calculations predict ¹H/¹³C chemical shifts, which can be cross-validated with experimental data .

- Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, particularly for challenging diastereomers .

Basic: What analytical methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H, ¹³C, and DEPT-135 spectra confirm regiochemistry and protection status. For example, trityl protons appear as a distinct aromatic multiplet (δ 7.2–7.4 ppm) .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+Na]⁺ at m/z 589.25 for C₃₅H₃₅NO₆Na) and detects impurities .

- Polarimetry: Specific rotation ([α]D²⁵) confirms enantiopurity, critical for biological studies .

Advanced: How does the furanose ring puckering impact reactivity in glycosylation reactions?

Answer:

The ring’s puckering (e.g., ³T₂ vs. ²T₃ conformers) influences:

- Nucleophilicity: Axial hydroxyls in the ³T₂ conformation are less accessible, reducing glycosylation efficiency at certain positions .

- Steric Effects: Puckering alters spatial arrangements of protecting groups (e.g., trityl), potentially blocking access to reactive sites .

Methodological Insight: Conformational analysis via Cremer-Pople parameters or molecular dynamics simulations can predict dominant puckers and guide synthetic design .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Moisture Sensitivity: The isopropylidene group is prone to acid-catalyzed hydrolysis. Store under anhydrous conditions (e.g., sealed with molecular sieves) .

- Light Protection: Trityl groups degrade under UV light; amber glass vials are recommended .

- Temperature: Long-term storage at –20°C prevents oxidative decomposition of the oxime moiety .

Advanced: How can mechanistic studies of glycosylation be designed using this compound?

Answer:

- Isotopic Labeling: Introduce ¹⁸O at the anomeric center to track bond cleavage via mass spectrometry .

- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated donors to distinguish concerted vs. stepwise mechanisms .

- Computational Modeling: Transition-state analysis (e.g., using Gaussian) identifies key intermediates and validates proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.